molecular formula C11H12O B13617606 2-(3-Cyclopropylphenyl)acetaldehyde

2-(3-Cyclopropylphenyl)acetaldehyde

Cat. No.: B13617606
M. Wt: 160.21 g/mol
InChI Key: HKOCYFXZUFDAEA-UHFFFAOYSA-N
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Description

2-(3-Cyclopropylphenyl)acetaldehyde is an organic compound with the molecular formula C11H12O It features a cyclopropyl group attached to a phenyl ring, which is further connected to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Cyclopropylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-cyclopropylbenzene with acetyl chloride, followed by reduction of the resulting ketone to the corresponding alcohol and subsequent oxidation to the aldehyde. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride for the acylation step, and reducing agents like lithium aluminum hydride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and oxidation processes can be optimized for large-scale production. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropylphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: 2-(3-Cyclopropylphenyl)acetic acid.

    Reduction: 2-(3-Cyclopropylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-Cyclopropylphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. The cyclopropyl group can introduce steric hindrance, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Similar structure but lacks the cyclopropyl group.

    Acetophenone: Contains a ketone group instead of an aldehyde.

    3-Cyclopropylbenzaldehyde: Similar but lacks the acetaldehyde group.

Uniqueness

2-(3-Cyclopropylphenyl)acetaldehyde is unique due to the presence of both the cyclopropyl group and the aldehyde group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-(3-cyclopropylphenyl)acetaldehyde

InChI

InChI=1S/C11H12O/c12-7-6-9-2-1-3-11(8-9)10-4-5-10/h1-3,7-8,10H,4-6H2

InChI Key

HKOCYFXZUFDAEA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC(=C2)CC=O

Origin of Product

United States

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